MI-nc (hydrochloride)
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Overview
Description
MI-nc (hydrochloride) is a chemical compound known for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This compound is often used as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The menin-mixed lineage leukemia interaction is critical for the development of acute leukemia, making inhibitors of this interaction valuable in leukemia research .
Mechanism of Action
Target of Action
MI-nc (hydrochloride) primarily targets the menin-MLL fusion protein interaction . Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic MLL fusion proteins . The menin–MLL interaction is critical for the development of acute leukemia .
Mode of Action
MI-nc (hydrochloride) acts as a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It can be used as a negative control compound for tests involving MI-2, which showed more binding potency with menin, blocked the menin-MLL interaction with an IC50 of 0.45 μM .
Biochemical Pathways
The menin-MLL interaction is a part of the histone methyltransferase complexes . Inhibition of this interaction by MI-nc (hydrochloride) can affect the function of these complexes, potentially leading to changes in gene expression and cellular function .
Pharmacokinetics
Its solubility in various solvents such as ethanol, dmso, and dimethyl formamide is provided . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the menin-MLL interaction by MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that it may have potential therapeutic effects in conditions such as leukemia, where MLL fusion proteins play a role .
Action Environment
It’s worth noting that the compound is recommended to be stored at -20°c , suggesting that temperature could affect its stability
Biochemical Analysis
Biochemical Properties
MI-nc (hydrochloride) interacts with the menin-MLL fusion protein, a product of the multiple endocrine neoplasia gene . The menin-MLL interaction is critical for the development of acute leukemia . MI-nc (hydrochloride) inhibits this interaction, thereby potentially reversing the oncogenic activity of MLL fusion proteins .
Cellular Effects
The cellular effects of MI-nc (hydrochloride) are primarily related to its inhibition of the menin-MLL interaction . By blocking this interaction, MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that MI-nc (hydrochloride) may influence cell function by affecting cell signaling pathways and gene expression related to the menin-MLL interaction .
Molecular Mechanism
The molecular mechanism of MI-nc (hydrochloride) involves its binding to the menin-MLL fusion protein, thereby inhibiting their interaction . This inhibition can block the menin-MLL interaction, leading to changes in gene expression and potentially inducing apoptosis in cells expressing MLL fusion proteins .
Preparation Methods
The synthesis of MI-nc (hydrochloride) involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazinyl group: This step involves the reaction of the core structure with a piperazine derivative.
Addition of the thiadiazolyl group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid
Chemical Reactions Analysis
MI-nc (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: MI-nc (hydrochloride) can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MI-nc (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving the menin-mixed lineage leukemia interaction.
Biology: It serves as a tool to study the biological pathways involving menin and mixed lineage leukemia proteins.
Medicine: It is used in leukemia research to understand the role of menin-mixed lineage leukemia interactions in the development of the disease.
Industry: It is used in the development of new therapeutic agents targeting the menin-mixed lineage leukemia interaction
Comparison with Similar Compounds
MI-nc (hydrochloride) is often compared with MI-2, another inhibitor of the menin-mixed lineage leukemia interaction. While MI-2 is a more potent inhibitor with an IC50 of 0.45 μM, MI-nc (hydrochloride) is a weaker inhibitor with an IC50 of 193 μM. This makes MI-nc (hydrochloride) useful as a negative control in experiments involving MI-2. Other similar compounds include:
MI-2: A potent inhibitor of the menin-mixed lineage leukemia interaction.
MI-503: Another inhibitor of the menin-mixed lineage leukemia interaction with different potency and selectivity profiles
Properties
IUPAC Name |
6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIGNCIUPMVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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